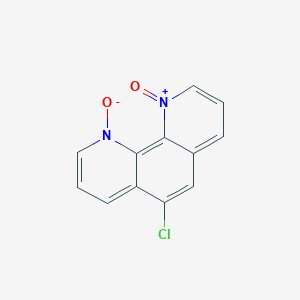
6-Chloro-1-oxo-1,10-phenanthrolin-1-ium-10(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,10-phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,10-phenanthroline 1,10-dioxide typically involves the oxidation of 5-Chloro-1,10-phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-1,10-phenanthroline 1,10-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,10-phenanthroline 1,10-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to further oxidized derivatives, while substitution reactions can yield a variety of functionalized phenanthroline compounds.
Scientific Research Applications
5-Chloro-1,10-phenanthroline 1,10-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Medicine: Studied for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as ionic liquid crystals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, although it has a lower affinity for calcium .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,10-phenanthroline
- 5-Amino-1,10-phenanthroline
- 5-Nitro-1,10-phenanthroline
- 4,7-Dichloro-1,10-phenanthroline
Uniqueness
5-Chloro-1,10-phenanthroline 1,10-dioxide is unique due to the presence of both a chlorine atom and two oxygen atoms in its structure. This combination enhances its reactivity and makes it a versatile compound for various applications. Its ability to chelate metal ions and inhibit metallopeptidases sets it apart from other similar compounds .
Properties
CAS No. |
188754-59-8 |
|---|---|
Molecular Formula |
C12H7ClN2O2 |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
6-chloro-10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H7ClN2O2/c13-10-7-8-3-1-5-14(16)11(8)12-9(10)4-2-6-15(12)17/h1-7H |
InChI Key |
KWRLXPVDOPQACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=C(C2=C1)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



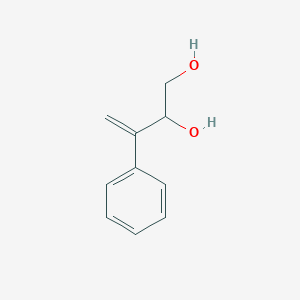
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
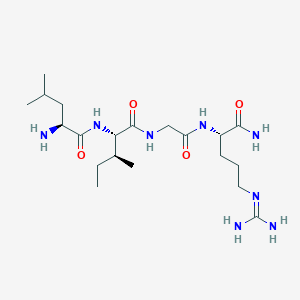

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
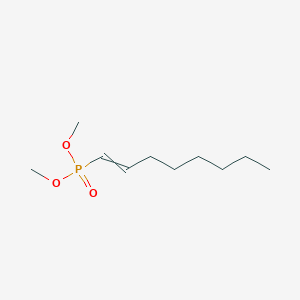
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
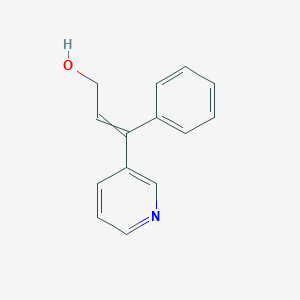
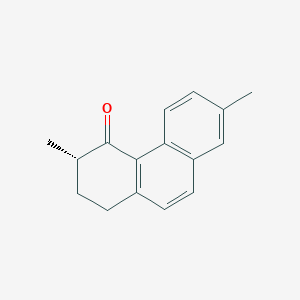
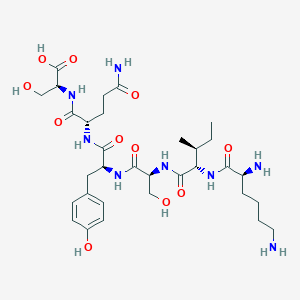
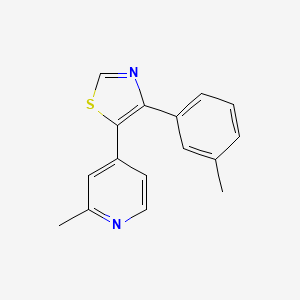
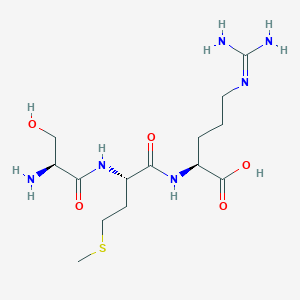
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
